Cross-Coupling Reactivity vs. Non-Halogenated Scaffold
The presence of the bromine atom at the 5-position provides a distinct synthetic handle absent in the non-halogenated analog 3-amino-2-thiopyridine (CAS 38240-21-0). Specifically, 3-amino-5-bromo-1,2-dihydropyridine-2-thione can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce diverse aryl, heteroaryl, or amine functionalities at the 5-position . In contrast, 3-amino-2-thiopyridine lacks this reactive site and cannot participate in analogous transformations, limiting its utility in library synthesis and late-stage functionalization .
| Evidence Dimension | Cross-coupling reactivity |
|---|---|
| Target Compound Data | Reactive towards Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at C5-Br position |
| Comparator Or Baseline | 3-amino-2-thiopyridine (CAS 38240-21-0): No C5 halogen; cross-coupling not feasible without prior functionalization |
| Quantified Difference | Qualitative yes/no difference in synthetic utility for C-C and C-N bond formation |
| Conditions | Standard Pd-catalyzed coupling conditions |
Why This Matters
The bromo substituent enables a direct, one-step route to diverse analogs that is impossible with the parent non-halogenated scaffold, accelerating SAR studies and reducing synthetic step count.
